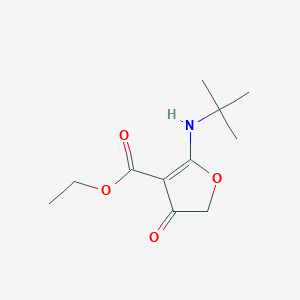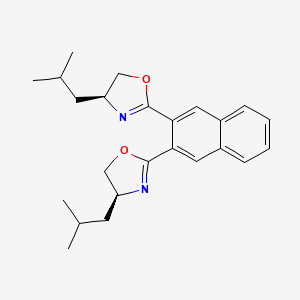
2,3-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)naphthalene is a complex organic compound featuring a naphthalene core substituted with two oxazoline rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)naphthalene typically involves the condensation of 2,3-dihydroxynaphthalene with appropriate oxazoline precursors. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product formation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2,3-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)naphthalene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This reaction can replace one functional group with another, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can introduce a wide range of functional groups .
科学的研究の応用
2,3-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is used in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 2,3-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)naphthalene involves its interaction with specific molecular targets. The oxazoline rings can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. These interactions can affect various biochemical pathways, making the compound useful in both research and industrial applications .
類似化合物との比較
Similar Compounds
Similar compounds include other naphthalene derivatives with different substituents, such as:
- 2,3-Bis(4-aminobenzoyloxy)naphthalene
- 2,3-Bis(dibromomethyl)naphthalene
- 2,3-Bis(bromomethyl)naphthalene .
Uniqueness
What sets 2,3-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)naphthalene apart is its specific substitution pattern and the presence of oxazoline rings, which confer unique reactivity and binding properties. These features make it particularly valuable for specialized applications in scientific research and industry .
特性
分子式 |
C24H30N2O2 |
|---|---|
分子量 |
378.5 g/mol |
IUPAC名 |
(4S)-4-(2-methylpropyl)-2-[3-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]naphthalen-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C24H30N2O2/c1-15(2)9-19-13-27-23(25-19)21-11-17-7-5-6-8-18(17)12-22(21)24-26-20(14-28-24)10-16(3)4/h5-8,11-12,15-16,19-20H,9-10,13-14H2,1-4H3/t19-,20-/m0/s1 |
InChIキー |
GDJYVDDWIJVVLE-PMACEKPBSA-N |
異性体SMILES |
CC(C)C[C@H]1COC(=N1)C2=CC3=CC=CC=C3C=C2C4=N[C@H](CO4)CC(C)C |
正規SMILES |
CC(C)CC1COC(=N1)C2=CC3=CC=CC=C3C=C2C4=NC(CO4)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



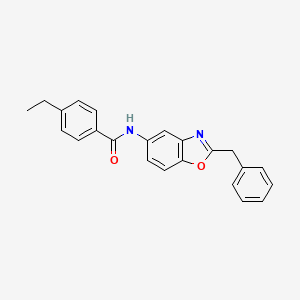
![4-(Benzo[g]quinolin-4-ylamino)-2-((diethylamino)methyl)phenol](/img/structure/B15210229.png)
![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)](/img/structure/B15210231.png)
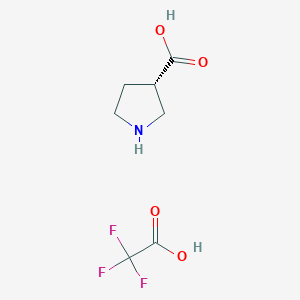
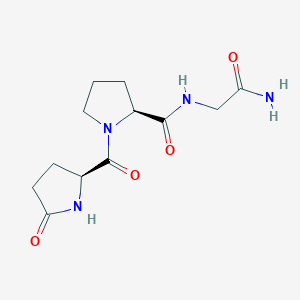
![[1,3]Dioxolo[4,5-d]pyrrolo[1,2-b]isoxazole](/img/structure/B15210240.png)
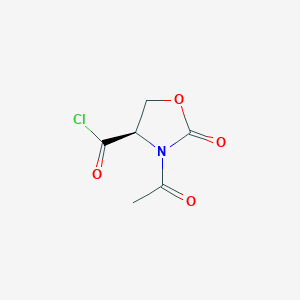

![[Bis(acetylacetone)ethylenediiminato]copper](/img/structure/B15210251.png)
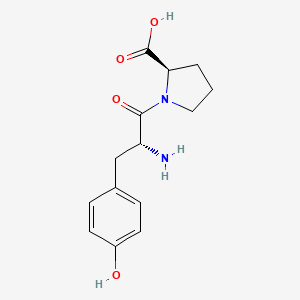
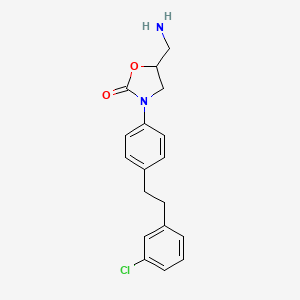
![3-Cyclopropyl-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B15210267.png)
